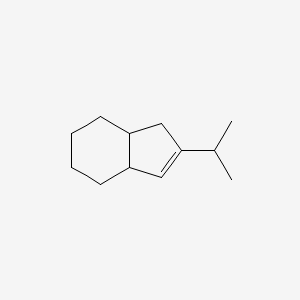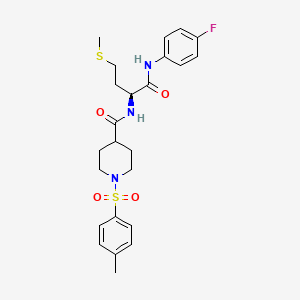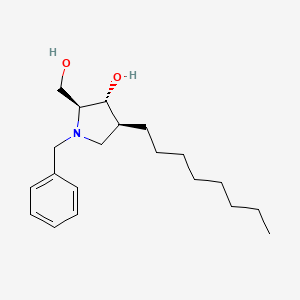![molecular formula C12H28N2Sn B15172369 [Dibutyl(tert-butyl)stannyl]diazene CAS No. 921630-67-3](/img/structure/B15172369.png)
[Dibutyl(tert-butyl)stannyl]diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Dibutyl(tert-butyl)stannyl]diazene is an organotin compound characterized by the presence of a diazene group bonded to a stannyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [dibutyl(tert-butyl)stannyl]diazene typically involves the reaction of dibutyltin dichloride with tert-butylamine and a diazene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[Dibutyl(tert-butyl)stannyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannyl oxides.
Reduction: Reduction reactions can convert the diazene group to amines.
Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Stannyl oxides and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted stannyl compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
[Dibutyl(tert-butyl)stannyl]diazene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of [dibutyl(tert-butyl)stannyl]diazene involves the interaction of the stannyl group with various molecular targets. The stannyl group can form bonds with other atoms, facilitating the formation of new compounds. The diazene group can undergo various transformations, contributing to the compound’s reactivity and versatility in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis, particularly for the protection of amines.
Tert-butyl hydroperoxide: An oxidizing agent used in various chemical reactions.
Tert-butylamine: A common amine used in organic synthesis.
Uniqueness
[Dibutyl(tert-butyl)stannyl]diazene is unique due to the presence of both stannyl and diazene groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
921630-67-3 |
|---|---|
Fórmula molecular |
C12H28N2Sn |
Peso molecular |
319.07 g/mol |
Nombre IUPAC |
[dibutyl(tert-butyl)stannyl]diazene |
InChI |
InChI=1S/3C4H9.HN2.Sn/c1-4(2)3;2*1-3-4-2;1-2;/h1-3H3;2*1,3-4H2,2H3;1H;/q;;;-1;+1 |
Clave InChI |
GEMZMVXQFYXKMT-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(C(C)(C)C)N=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
![(1S)-1-Phenyl-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B15172305.png)
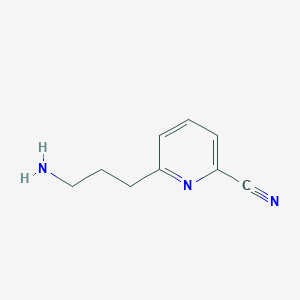
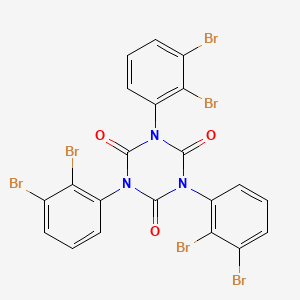
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)
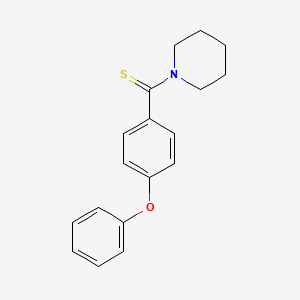
![2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B15172343.png)
![N-(4-Fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15172345.png)
![butyl 4-[(1R,2S,6R,7S)-7-(3,4-dimethoxybenzoyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-dien-4-yl]benzoate](/img/structure/B15172350.png)
